molecular formula C13H20N2OS B14930697 N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B14930697
M. Wt: 252.38 g/mol
InChI Key: QKBVASPZSGFJSJ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic compound with a unique structure that includes a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H20N2OS/c1-15(2)8-7-14-13(16)12-9-10-5-3-4-6-11(10)17-12/h9H,3-8H2,1-2H3,(H,14,16)

InChI Key

QKBVASPZSGFJSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC2=C(S1)CCCC2

Origin of Product

United States

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